molecular formula C17H20N4O4S B11114828 N-(4-Ethoxyphenyl)-N-({N'-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

N-(4-Ethoxyphenyl)-N-({N'-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Cat. No.: B11114828
M. Wt: 376.4 g/mol
InChI Key: PQMODXJOUNGLCE-XDHOZWIPSA-N
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Description

N-(4-Ethoxyphenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide is a complex organic compound that features a combination of aromatic rings, hydrazine, and sulfonamide groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide likely involves multiple steps, including:

    Formation of the hydrazone: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form a hydrazone.

    Sulfonamide formation: This step involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the hydrazine group.

    Reduction: Reduction reactions may target the hydrazone or sulfonamide groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, these compounds could be used in the synthesis of dyes, polymers, or other materials.

Mechanism of Action

The mechanism of action for N-(4-Ethoxyphenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, altering their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide
  • N-(4-Chlorophenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Uniqueness

The unique combination of functional groups in N-(4-Ethoxyphenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H20N4O4S/c1-3-25-16-6-4-15(5-7-16)21(26(2,23)24)13-17(22)20-19-12-14-8-10-18-11-9-14/h4-12H,3,13H2,1-2H3,(H,20,22)/b19-12+

InChI Key

PQMODXJOUNGLCE-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=NC=C2)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=NC=C2)S(=O)(=O)C

Origin of Product

United States

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